molecular formula C9H16O B11754649 (S)-non-8-yn-2-ol

(S)-non-8-yn-2-ol

Cat. No.: B11754649
M. Wt: 140.22 g/mol
InChI Key: HKFIWDZVDWDWMZ-VIFPVBQESA-N
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Description

(S)-non-8-yn-2-ol is an organic compound with the molecular formula C9H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-non-8-yn-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of non-8-yn-2-one using a chiral reducing agent. This reaction is often carried out under mild conditions to prevent the formation of side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-non-8-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Non-8-yn-2-one or non-8-ynoic acid.

    Reduction: Non-8-en-2-ol or nonane-2-ol.

    Substitution: Non-8-yn-2-chloride.

Scientific Research Applications

Chemistry

In chemistry, (S)-non-8-yn-2-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and stereospecific interactions. Its unique structure allows researchers to investigate how enzymes differentiate between different stereoisomers.

Medicine

In medicine, this compound has potential applications in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for creating high-performance products.

Mechanism of Action

The mechanism by which (S)-non-8-yn-2-ol exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved can vary widely, but they often include key metabolic enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-non-8-yn-2-ol: The enantiomer of (S)-non-8-yn-2-ol, with similar chemical properties but different biological activity.

    Non-8-yn-2-one: The oxidized form of this compound, used in similar synthetic applications.

    Non-8-en-2-ol: The reduced form, with a double bond instead of a triple bond.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an alcohol group and a triple bond. This combination of features allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

(S)-non-8-yn-2-ol, an organic compound characterized by its terminal alkyne and hydroxyl functional groups, has garnered attention for its diverse biological activities. This compound, with the molecular formula C9H16OC_9H_{16}O, is notable not only for its structural features but also for its potential applications in various fields, including pharmacology and organic synthesis.

Biological Activities

Research has shown that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various pathogens. Its activity may be attributed to its ability to disrupt microbial cell membranes or inhibit metabolic pathways essential for microbial survival.
  • Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
  • Anti-inflammatory Activity : The compound has demonstrated potential anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines and mediators in immune cells. This activity may be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(R)-non-8-yn-2-olC9H16OEnantiomer of this compound
1-octyneC8H14Terminal alkyne without hydroxyl group
1-nonanolC9H20Saturated alcohol, lacks alkyne functionality
3-nonyn-1-olC9H16OInternal alkyne structure

The distinct combination of alkyne and alcohol functionalities in this compound allows it to participate in various chemical reactions and biological interactions, setting it apart from other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating a promising potential for developing new antimicrobial agents.
  • Cytotoxicity Assay : In another investigation, (S)-non-8-yne was tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results showed that treatment with this compound resulted in significant cell death compared to controls, suggesting its potential as an anticancer agent.
  • Inflammation Model : A model using lipopolysaccharide-stimulated macrophages demonstrated that (S)-non-8-yne significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its role in modulating inflammatory responses.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(2S)-non-8-yn-2-ol

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-8H2,2H3/t9-/m0/s1

InChI Key

HKFIWDZVDWDWMZ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CCCCCC#C)O

Canonical SMILES

CC(CCCCCC#C)O

Origin of Product

United States

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